Asterriquinol D Dimethyl Ether Exhibits Potent α-Glucosidase Inhibition, Over 8-fold More Effective than Clinical Standard Acarbose
Asterriquinol D dimethyl ether (1) directly inhibits α-glucosidase with an IC50 of 68.35 ± 3.89 μM, making it over 8-fold more potent than the widely used clinical antidiabetic drug acarbose, which has an IC50 of 564.28 ± 4.68 μM under identical assay conditions [1]. This establishes asterriquinol D dimethyl ether as a significantly more effective inhibitor of this key carbohydrate hydrolase target.
| Evidence Dimension | α-Glucosidase Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 68.35 ± 3.89 μM |
| Comparator Or Baseline | Acarbose: IC50 = 564.28 ± 4.68 μM |
| Quantified Difference | Asterriquinol D dimethyl ether is ~8.3-fold more potent than acarbose. |
| Conditions | *In vitro* α-glucosidase enzyme inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate; data from Huang et al., *J. Org. Chem.* 2025. |
Why This Matters
For researchers developing novel antidiabetic agents or screening for α-glucosidase inhibitors, this data positions asterriquinol D dimethyl ether as a validated, potent lead compound with a clear performance advantage over a clinically established benchmark.
- [1] Zilin Huang, Yaxin Wen, Huan Zhou, Jingyi Wang, Xuetao Xu, Jia-Lei Yan. Total Synthesis and Biological Evaluation of Asterriquinol D Dimethyl Ether, Candidusin D, Kumbicins A–B, and Petromurins C–D as α‑Glucosidase Inhibitors. *The Journal of Organic Chemistry* **2025**, *90*, 51, 18286-18295. DOI: 10.1021/acs.joc.5c02577. View Source
